Octanenitrile, 2-methylene-
Description
Contextualization of Alpha-Methylene Nitriles within Organic Synthesis and Materials Science
Alpha-methylene nitriles are a class of organic compounds that feature a nitrile group (a carbon triple-bonded to a nitrogen) conjugated with a methylene (B1212753) group (a carbon double-bonded to another carbon). This arrangement, also known as an α,β-unsaturated nitrile, imparts unique reactivity to the molecule. The nitrile group is a versatile functional group in organic synthesis, and its presence in conjugation with a double bond makes these compounds valuable precursors for a variety of chemical transformations. colab.ws
In organic synthesis, the characteristic reactivity of α,β-unsaturated nitriles makes them particularly suitable for the construction of heterocyclic compounds and other highly functionalized molecules. colab.ws They can participate in a range of reactions, including Michael additions, cycloadditions, and reductions. nih.govrsc.org The synthesis of α,β-unsaturated nitriles is of great interest to synthetic chemists because the nitrile functionality is relatively easy to introduce and has unique reactivity. colab.ws
In the realm of materials science, the nitrile functional group is a key component in polymers like nitrile rubber, which is known for its resistance to fuels and oils. wikipedia.org The presence of the double bond in alpha-methylene nitriles offers a site for polymerization, opening up possibilities for the creation of novel polymers with specific properties.
Significance of Octanenitrile, 2-methylene- as a Chemical Moiety in Diverse Matrices
The potential for Octanenitrile, 2-methylene- to be present in various natural and engineered products stems from the broader understanding of how nitriles are formed and where they are found.
The pyrolysis of biomass that is rich in nitrogen, such as microalgae, sewage sludge, and certain energy crops, is known to produce bio-oil that contains a significant amount of nitrogenous compounds. nih.gov These compounds include amines, amides, and nitriles. nih.gov The transformation of nitrogen within the biomass during pyrolysis is a complex process that can lead to the formation of a variety of nitrogen-containing molecules. researchgate.netnih.gov
While the direct detection of Octanenitrile, 2-methylene- in biomass-derived products is not yet documented in readily available literature, the fundamental chemical pathways suggest its potential formation. The synthesis of nitriles from biomass-derived aldehydes is an area of active research, providing a potential route for the creation of such compounds from renewable feedstocks. acs.orgacs.orgresearchgate.net
Table 1: Examples of Nitrogenous Compounds in Bio-oil from Pyrolysis of Protein-Rich Biomass
| Compound Class | Examples |
| Amines/Amides | Aniline, Acetamide |
| N-heterocycles | Pyridine, Indole (B1671886) |
| Nitriles | Acetonitrile, Propionitrile |
This table is illustrative of compound classes found in bio-oil and is not an exhaustive list.
Nitrile compounds are also found in the natural world, often as part of the defense mechanisms of plants. nih.govnih.gov These natural nitriles can be found in the form of cyanogenic glycosides and cyanolipids. nih.gov The biosynthesis of nitriles in nature is a testament to their diverse roles in biological systems, including nitrogen metabolism and chemical defense. rsc.org
Nitrilase enzymes, which are found in plants, bacteria, and fungi, catalyze the hydrolysis of nitrile compounds to the corresponding carboxylic acid and ammonia (B1221849). nih.gov The presence of these enzymes suggests a natural cycle for nitrile compounds. While specific identification of Octanenitrile, 2-methylene- in natural product extracts remains to be reported, the existence of natural nitrile biosynthesis pathways opens the possibility of its presence in certain plant species or microorganisms. rsc.org
Overview of Current Research Trajectories and Gaps for Octanenitrile, 2-methylene-
Current research on α,β-unsaturated nitriles is focused on several key areas, including the development of new synthetic methods, the exploration of their reactivity in catalysis, and their application in the synthesis of biologically active molecules. colab.ws There is a growing interest in the use of sustainable and green methods for the synthesis of nitriles, including those derived from biomass. acs.orgresearchgate.net
However, a significant research gap exists when it comes to the specific compound Octanenitrile, 2-methylene-. The lack of dedicated studies on its synthesis, characterization, and potential applications presents a clear opportunity for future research. The influence of the long alkyl chain on the reactivity of the alpha-methylene nitrile functionality is an area that is currently unexplored.
Scope and Objectives of Focused Academic Inquiry into Octanenitrile, 2-methylene-
A focused academic inquiry into Octanenitrile, 2-methylene- would aim to address the current knowledge gaps. The primary objectives of such research would be to:
Develop efficient and selective synthetic routes to Octanenitrile, 2-methylene-.
Thoroughly characterize its physical and chemical properties.
Investigate its reactivity in a range of chemical transformations.
Explore its potential as a monomer for the synthesis of novel polymers.
Screen for its presence in biomass-derived products and natural extracts.
By pursuing these objectives, the scientific community can gain a deeper understanding of this specific molecule and unlock its potential for applications in organic synthesis, materials science, and beyond.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5633-86-3 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
2-methylideneoctanenitrile |
InChI |
InChI=1S/C9H15N/c1-3-4-5-6-7-9(2)8-10/h2-7H2,1H3 |
InChI Key |
JEKLNUVCTRHZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Formation Pathways of Octanenitrile, 2 Methylene
Conventional Synthetic Approaches to Alpha-Methylene Nitriles
The Knoevenagel condensation is a cornerstone of laboratory synthesis for α,β-unsaturated nitriles. acs.orgyoutube.comjk-sci.com This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group—a CH2 group flanked by two electron-withdrawing groups. youtube.com For the synthesis of a compound like Octanenitrile, 2-methylene-, this would involve the reaction of heptanal (B48729) with an activated nitrile-containing compound, such as malononitrile (B47326), in the presence of a weak base like piperidine (B6355638) or an amine. youtube.comchem-station.com The base facilitates the formation of a resonance-stabilized enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration (elimination of a water molecule) yields the α,β-unsaturated product. jk-sci.com
Another established, though more general, route to nitriles involves the nucleophilic substitution of halogenoalkanes with cyanide ions, typically from sodium or potassium cyanide. This method is effective for producing saturated nitriles and serves as a way to extend a carbon chain. To produce an unsaturated nitrile like Octanenitrile, 2-methylene-, the starting material would need to already contain the double bond.
Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and atom economy. Ruthenium-based catalysts have shown significant promise in the synthesis of unsaturated nitriles. acs.orgtib.eunih.govrsc.org For instance, ruthenium(III) chloride has been effectively used in the C-glycosylation of glycals to produce 2,3-unsaturated C-glycosides, a reaction that shares mechanistic principles with the formation of other unsaturated carbon frameworks. nih.gov Ruthenium-catalyzed tandem reactions, such as ring-closing metathesis followed by isomerization, can generate highly reactive intermediates that are precursors to complex heterocyclic structures, demonstrating the power of these catalysts in forming specific bond arrangements. tib.euyoutube.com
The development of solid acid catalysts also presents a viable route for the synthesis of complex molecules through reactions like hydroxyalkylation/alkylation, which has been used to couple 2-methylfuran (B129897) with cyclohexanone. nih.gov Such catalytic systems are often designed to be robust and recyclable, aligning with the principles of green chemistry.
Table 1: Overview of Catalytic Methods for Nitrile Synthesis
| Catalyst Type | Reaction | Key Advantages | Reference |
|---|---|---|---|
| Ruthenium(III) chloride | C-glycosylation of glycals | High efficiency, mild reaction conditions | nih.gov |
| Ruthenium Pincer Complexes | Hydrogenation, α-alkylation | High stability and selectivity, atom-economical | |
| Solid Acid Catalysts | Hydroxyalkylation/Alkylation | Reusable, efficient for C-C bond formation | nih.gov |
| Piperidine (Weak Base Catalyst) | Knoevenagel Condensation | Effective for active methylene compounds, widely used | chem-station.com |
Formation Mechanisms in Thermochemical Conversion Processes
Beyond the laboratory, Octanenitrile, 2-methylene- and similar nitrile compounds are known to form during the high-temperature decomposition of biomass, a process known as pyrolysis.
Pyrolysis of nitrogen-rich biomass, particularly microalgae, is a significant pathway for the formation of various nitrogenous compounds, including nitriles. nih.gov Microalgae are a promising feedstock due to their high protein content. During pyrolysis, these proteins break down into their constituent amino acids. Subsequent complex reactions, including deamination, decarboxylation, and cyclization, transform these amino acids into a range of compounds in the resulting bio-oil, with nitriles being a major class. nih.gov The formation of specific nitriles, like indole (B1671886) and pyridine, has been linked to the decomposition of amino acids such as tryptophan and histidine. researchgate.net
The conditions of pyrolysis, especially temperature, play a critical role in determining the product distribution. researchgate.net Generally, increasing the pyrolysis temperature leads to a decrease in the yield of solid biochar and an increase in the yield of liquid bio-oil and gas. bohrium.com For microalgae, high oil yields have been achieved at both moderate temperatures (300°C) with long residence times and higher temperatures (400–500°C) with shorter residence times. researchgate.net
The chemical composition of the bio-oil is also highly dependent on temperature. Higher temperatures tend to favor the formation of more stable, aromatic compounds. The yield of nitrogen-containing compounds, including nitriles, is directly influenced by these parameters, as temperature affects the cracking and secondary reactions of the initial pyrolysis vapors. nih.govbohrium.comresearchgate.net For instance, studies on Chlorella sp. pyrolysis show a significant change in biochar yield and composition across a temperature range of 400°C to 900°C, which in turn affects the composition of the liquid and gas fractions. bohrium.com
**Table 2: Effect of Pyrolysis Temperature on Product Yields from *Chlorella sp.***
| Pyrolysis Temperature (°C) | Bio-oil Yield (wt%) | Biochar Yield (wt%) | Gas Yield (wt%) | Reference |
|---|---|---|---|---|
| 400 | - | 38.4 | - | bohrium.com |
| 500 | 52.0 | - | - | researchgate.net |
| 600 | - | - | - | researchgate.net |
| 900 | - | 21.9 | - | bohrium.com |
Note: Dashes indicate data not provided in the specified source for that particular temperature.
The chemical link between the initial biomass components and the final bio-oil products is complex but fundamentally understood. For nitrogenous compounds like Octanenitrile, 2-methylene-, the primary precursors are the proteins and their constituent amino acids within the biomass. nih.gov During pyrolysis, the peptide bonds of proteins are cleaved, releasing amino acids. These amino acids then undergo a series of thermal degradation reactions.
For example, the pathway to nitriles often involves the deamination (loss of an -NH2 group) and decarboxylation (loss of a -COOH group) of amino acids, leading to the formation of amines and other intermediates. These intermediates can then undergo further reactions, including dehydrogenation, to form nitriles. The specific structure of the original amino acid (e.g., the length and branching of its side chain) influences the structure of the resulting nitrile. Therefore, the high concentration of nitrogen-containing compounds in bio-oil derived from proteinaceous feedstocks like microalgae is a direct consequence of the thermal transformation of these biological building blocks. researchgate.net
Kinetic and Mechanistic Investigations of Pyrolytic Formation
The thermal decomposition of nitrogen-containing biomass presents a potential route for the formation of various nitrogenous compounds, including nitriles. While specific kinetic and mechanistic data for the pyrolytic formation of Octanenitrile, 2-methylene- is not extensively documented, the underlying principles can be inferred from studies on similar long-chain molecules derived from biomass.
Reaction Pathway Elucidation for Nitrile Formation under Pyrolytic Conditions
The pyrolytic conversion of biomass components, particularly those containing nitrogen, into nitriles is a complex process involving a series of reactions. The primary mechanism for the formation of fatty nitriles from sources like triglycerides and fatty acids involves their reaction with ammonia (B1221849) at elevated temperatures. This process typically proceeds through the formation of a fatty amide intermediate, which then dehydrates to yield the corresponding fatty nitrile. nih.govacs.org
In the absence of an external nitrogen source like ammonia, the nitrogen inherent in biomass components such as proteins and amino acids can serve as the nitrogen donor. The pyrolysis of these materials leads to the cleavage of peptide bonds and deamination, generating ammonia and other nitrogenous fragments in situ. These fragments can then react with hydrocarbon chains derived from the degradation of lipids and carbohydrates to form nitriles.
The general pathway can be summarized as follows:
Primary Decomposition: Biomass macromolecules (lipids, proteins) break down into smaller, volatile fragments, including fatty acids, aldehydes, and ketones. tue.nlmdpi.com
Amide Formation: Fatty acids or their derivatives react with ammonia (either externally supplied or from biomass) to form fatty amides. nih.gov
Dehydration: The fatty amide intermediate undergoes dehydration to form the fatty nitrile. libretexts.org This step is often facilitated by catalysts.
The formation of the α,β-unsaturation, as seen in Octanenitrile, 2-methylene-, likely occurs through subsequent dehydrogenation or cracking reactions of a saturated nitrile precursor, or via condensation reactions of smaller unsaturated fragments under pyrolytic conditions.
Studies on the Role of Nitrogenous Biomass Components in Nitrile Generation
Nitrogen-containing components of biomass, such as proteins and amino acids, are crucial precursors for nitrile formation during pyrolysis. The pyrolysis of materials with high protein content, like microalgae, has been shown to produce a variety of nitrogenous compounds, including nitriles. researchgate.net The distribution and yield of these products are highly dependent on the pyrolysis temperature, heating rate, and the presence of catalysts.
The nitrogen from these sources is typically converted to ammonia and other reactive nitrogen species, which then participate in the nitrile formation pathways described above. The complexity of the biomass matrix, with its mixture of lipids, carbohydrates, and proteins, leads to a wide array of competing reactions, making the selective production of a specific nitrile like Octanenitrile, 2-methylene- challenging without catalytic intervention.
Novel Synthetic Strategies for Octanenitrile, 2-methylene-
Recognizing the limitations and often low selectivity of pyrolytic methods, research has increasingly focused on developing targeted synthetic routes to α,β-unsaturated nitriles that are both efficient and environmentally benign.
Development of Green Chemistry-Oriented Synthesis
A key strategy for the synthesis of α,β-unsaturated nitriles, the structural class of Octanenitrile, 2-methylene-, is the Knoevenagel condensation. lookchem.comacgpubs.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate. organic-chemistry.org For the synthesis of Octanenitrile, 2-methylene-, this would conceptually involve the reaction of heptanal with a suitable cyanide source.
Recent advancements in green chemistry have focused on making the Knoevenagel condensation more sustainable. This includes the use of water as a solvent, which can in some cases promote the reaction without the need for a catalyst, and the use of solvent-free conditions. rsc.org The use of natural catalysts, such as extracts from agro-waste like banana peels, has also been explored, offering an economical and environmentally friendly approach. acgpubs.orgniscpr.res.in These methods often lead to high yields and easy product isolation, minimizing waste. niscpr.res.in
Utilization of Sustainable Catalytic Systems
The development of efficient and recyclable catalysts is a cornerstone of green synthetic chemistry. For the synthesis of α,β-unsaturated nitriles, a variety of sustainable catalytic systems have been investigated.
Table 1: Sustainable Catalysts for the Synthesis of α,β-Unsaturated Nitriles via Knoevenagel Condensation
| Catalyst Type | Example | Key Features | Reference |
| Heterogeneous Catalysts | Boric Acid | Effective, allows for easy product purification. | mdpi.com |
| Water Extract of Banana (WEB) | Green, economical, grindstone method. | niscpr.res.in | |
| Homogeneous Catalysts | Lemon Juice (Citric Acid) | Natural, solvent-free conditions, good yields. | lookchem.com |
These catalysts offer alternatives to traditional, often more hazardous, reagents and can lead to improved reaction efficiency and selectivity under milder conditions. The choice of catalyst can significantly influence the reaction rate and the final product yield. For instance, studies on the synthesis of jasminaldehyde, a structurally related compound, through cross-aldol condensation of heptanal and benzaldehyde (B42025) have demonstrated the effectiveness of phase transfer catalysts like cetyltrimethylammonium bromide in achieving high selectivity. nanobioletters.com While not a nitrile synthesis, this highlights the potential for catalytic control in reactions involving heptanal.
Furthermore, research into the direct conversion of fatty acids and their esters to fatty nitriles has identified various metal oxide catalysts (e.g., V₂O₅, Fe₂O₃, ZrO₂) that can achieve high yields in vapor-phase reactions with ammonia. nih.govacs.org The acidity of the catalyst has been shown to correlate with the yield of the fatty nitrile. researchgate.net While these studies primarily focus on saturated nitriles, the principles could be adapted for the synthesis of unsaturated analogues through catalyst design and process optimization.
Chemical Reactivity and Transformation Mechanisms of Octanenitrile, 2 Methylene
Reactions at the α,β-Unsaturated Nitrile Moiety
The reactivity of octanenitrile, 2-methylene- is predominantly centered around the conjugated system formed by the alkene and the nitrile group. This arrangement makes the β-carbon electrophilic and susceptible to attack by nucleophiles, while the double bond can undergo various addition reactions.
Nucleophilic Conjugate Additions to the Alkene
Nucleophilic conjugate addition, also known as 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl and nitrile compounds. wikipedia.orglibretexts.org In this reaction, a nucleophile adds to the β-carbon of the double bond. wikipedia.org
The Michael addition is a widely utilized method for forming carbon-carbon and carbon-heteroatom bonds by the conjugate addition of a nucleophile to an α,β-unsaturated compound. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org For octanenitrile, 2-methylene-, this reaction involves the addition of a Michael donor (the nucleophile) to the β-position of the methylene (B1212753) group. A diverse array of nucleophiles can act as Michael donors. masterorganicchemistry.com
Common classes of nucleophiles that undergo Michael addition with α,β-unsaturated nitriles include:
Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonic esters, β-ketoesters, and nitroalkanes, are effective nucleophiles for Michael additions. wikipedia.orgorganic-chemistry.org For instance, the reaction of octanenitrile, 2-methylene- with diethyl malonate in the presence of a base would yield a substituted dinitrile after hydrolysis and decarboxylation.
Heteroatom Nucleophiles: Amines, thiols, and alcohols can also participate in Michael additions. libretexts.orgijsdr.org The addition of primary or secondary amines leads to the formation of β-amino nitriles. Similarly, thiols readily add to form β-thio nitriles. libretexts.org The reactivity of these heteroatom nucleophiles often correlates with their basicity and the reaction conditions. nih.gov
The general mechanism for the Michael addition to octanenitrile, 2-methylene- proceeds in three main steps:
Formation of the nucleophile (e.g., deprotonation of a carbon acid).
Nucleophilic attack at the β-carbon of the double bond, forming a resonance-stabilized enolate intermediate. masterorganicchemistry.com
Protonation of the resulting enolate to give the final saturated product. masterorganicchemistry.com
Table 1: Examples of Michael Donors for Reaction with α,β-Unsaturated Nitriles
| Nucleophile Class | Specific Example | Expected Product Type with Octanenitrile, 2-methylene- |
| Carbon Nucleophile | Diethyl malonate | Substituted dinitrile |
| Carbon Nucleophile | Nitromethane | γ-Nitro nitrile |
| Amine | Diethylamine | β-Dialkylamino nitrile |
| Thiol | Thiophenol | β-Arylthio nitrile |
Regioselectivity refers to the preference for a reaction to occur at one specific site over another. wikipedia.org In the case of octanenitrile, 2-methylene-, the competition is between 1,2-addition (attack at the nitrile carbon) and 1,4-addition (conjugate attack at the β-carbon). With soft nucleophiles, such as stabilized enolates and thiols, the 1,4-addition is highly favored due to the principles of hard and soft acid and base (HSAB) theory. libretexts.orgyoutube.com Hard nucleophiles, like organolithium reagents, may favor 1,2-addition. nih.gov
Stereoselectivity is the preferential formation of one stereoisomer over another. youtube.commasterorganicchemistry.commasterorganicchemistry.com If the nucleophilic addition to octanenitrile, 2-methylene- creates a new stereocenter at the α-carbon, the potential for diastereoselectivity or enantioselectivity arises. The stereochemical outcome is influenced by several factors, including the nature of the nucleophile, the substrate, the catalyst, and the reaction conditions. youtube.comyoutube.comkhanacademy.org For instance, the use of a chiral catalyst can induce enantioselectivity, leading to the formation of one enantiomer in excess. organic-chemistry.org
Table 2: Factors Influencing Selectivity in Conjugate Additions
| Factor | Influence on Regioselectivity (1,2- vs. 1,4-addition) | Influence on Stereoselectivity |
| Nucleophile | Soft nucleophiles favor 1,4-addition. Hard nucleophiles can lead to 1,2-addition. libretexts.orgnih.gov | The steric bulk and electronic properties of the nucleophile can influence the approach to the substrate. |
| Catalyst | Lewis acids can activate the nitrile group, potentially influencing the reaction site. | Chiral catalysts can create a chiral environment, leading to enantioselective additions. organic-chemistry.org |
| Solvent | The polarity of the solvent can affect the stability of the transition states for both addition pathways. | Solvent can influence the conformation of the substrate and catalyst, thereby affecting stereochemical outcomes. |
Electrophilic Reactions of the Methylene Group
While the dominant reactivity of the α,β-unsaturated nitrile is nucleophilic addition, the methylene group can also undergo electrophilic reactions, primarily through hydrogenation and oxidation.
The carbon-carbon double bond of octanenitrile, 2-methylene- can be selectively reduced to the corresponding saturated nitrile, octanenitrile. This transformation is typically achieved through catalytic hydrogenation. khanacademy.orgyoutube.com
Commonly used methods for the reduction of α,β-unsaturated nitriles include:
Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). khanacademy.orgumaine.edu The reaction is generally a syn-addition of two hydrogen atoms across the double bond. khanacademy.org
Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) in specific solvent systems (e.g., methanol-pyridine) can selectively reduce the double bond of α,β-unsaturated nitriles to yield the saturated nitrile. tandfonline.comoup.com Sodium cyanoborohydride (NaBH₃CN) is another reagent used for the selective reduction of α,β-unsaturated nitriles. acs.org Copper-catalyzed reductions using silanes as the hydride source also provide an efficient method for the conjugate reduction of α,β-unsaturated nitriles. rsc.org
It is also possible to reduce both the double bond and the nitrile group simultaneously to form the corresponding primary amine, although this typically requires more forcing conditions or different catalytic systems, such as Raney nickel under high pressure and temperature. google.com
Table 3: Common Reagents for the Reduction of α,β-Unsaturated Nitriles
| Reagent/Catalyst | Product from Octanenitrile, 2-methylene- | Typical Conditions |
| H₂/Pd-C | Octanenitrile | Hydrogen atmosphere, room temperature |
| NaBH₄ | Octanenitrile | Methanol/Pyridine solvent tandfonline.com |
| Cu-H (from PMHS) | Octanenitrile | Copper catalyst, polymethylhydrosiloxane (B1170920) rsc.org |
| Raney Ni | 2-Methyleneoctan-1-amine or 2-Methyloctan-1-amine | High pressure and temperature, with potential for double bond reduction google.com |
The oxidation of the methylene group in octanenitrile, 2-methylene- can lead to various products depending on the oxidizing agent and reaction conditions. The electron-withdrawing nature of the nitrile group can influence the reactivity of the double bond towards oxidation.
Potential oxidation reactions include:
Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting α,β-epoxy nitrile is a versatile intermediate.
Dihydroxylation: Treatment with reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions can lead to the formation of a diol.
Oxidative Cleavage: Stronger oxidizing agents such as ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond, leading to the formation of a ketone and formaldehyde.
The specific outcomes of these oxidation reactions can be highly dependent on the chosen reagents and the fine-tuning of the reaction parameters.
Cycloaddition Reactions Involving the Unsaturated System
The electron-deficient nature of the α,β-unsaturated nitrile system in Octanenitrile, 2-methylene- makes it an excellent candidate for various cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic frameworks. A prime example is the Diels-Alder reaction, where the activated double bond of Octanenitrile, 2-methylene- can react as a dienophile with a suitable diene.
Another significant class of cycloadditions is the 1,3-dipolar cycloaddition. libretexts.org In this type of reaction, a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, reacts with the double bond of Octanenitrile, 2-methylene- to form a five-membered heterocyclic ring. researchgate.net The regioselectivity of these reactions is governed by both electronic and steric factors.
Photochemical [2+2] cycloadditions offer a pathway to synthesize strained four-membered rings. libretexts.org When irradiated with UV light in the presence of another alkene, Octanenitrile, 2-methylene- can undergo cycloaddition to form a cyclobutane (B1203170) derivative. The stereochemistry of the product is often dictated by the approach of the reactants during the excited-state reaction. libretexts.org
Table 1: Representative Cycloaddition Reactions of α,β-Unsaturated Nitriles
| Reaction Type | Reactant | Product Type |
| Diels-Alder | Butadiene | Cyclohexene derivative |
| 1,3-Dipolar Cycloaddition | Phenyl Azide | Triazoline derivative |
| [2+2] Photocycloaddition | Ethylene | Cyclobutane derivative |
This table presents illustrative examples of cycloaddition reactions that α,β-unsaturated nitriles like Octanenitrile, 2-methylene- are expected to undergo based on general reactivity principles.
Transformations of the Nitrile Functional Group
The nitrile group in Octanenitrile, 2-methylene- is a versatile functional handle that can be converted into a range of other important chemical entities.
The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. The reaction proceeds via an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and ammonia (B1221849) or an amine. libretexts.org The presence of the α,β-unsaturation can influence the reaction conditions required for efficient hydrolysis.
In the presence of an alcohol and an acid or base catalyst, Octanenitrile, 2-methylene- can undergo alcoholysis to form the corresponding ester. This reaction provides a direct route to ester derivatives while preserving the double bond.
Table 2: Illustrative Conditions for Nitrile Transformations
| Transformation | Reagents | Product |
| Hydrolysis | H₂SO₄ (aq), Δ | 2-Methyleneoctanoic acid |
| Alcoholysis | Ethanol, HCl (g) | Ethyl 2-methyleneoctanoate |
This table provides plausible reaction conditions for the hydrolysis and alcoholysis of Octanenitrile, 2-methylene- based on established methods for nitrile conversion.
Reduction to Amines and Imines
The reduction of the nitrile group is a fundamental transformation that leads to primary amines. nih.gov Various reducing agents can be employed for this purpose, with lithium aluminum hydride (LiAlH₄) being a common choice for the complete reduction of nitriles to amines. libretexts.org Careful selection of the reducing agent and reaction conditions is crucial to avoid the concomitant reduction of the carbon-carbon double bond. For instance, catalytic hydrogenation may lead to the reduction of both the nitrile and the alkene. However, reagents like diisopropylaminoborane (B2863991) have shown selectivity for the nitrile group in the presence of unconjugated alkenes. nih.govorganic-chemistry.org
Partial reduction of the nitrile can lead to the formation of an imine. Reagents such as diisobutylaluminium hydride (DIBALH) are often used for this transformation, which, upon aqueous workup, can be hydrolyzed to an aldehyde. libretexts.org
The unique combination of a nitrile and a reactive alkene makes Octanenitrile, 2-methylene- a potential precursor for functional materials. The nitrile group can participate in polymerization reactions or be converted into other functionalities suitable for polymer backbones or side chains. The double bond allows for polymerization or post-polymerization modification through various addition reactions. For instance, the resulting amines from reduction can be used as monomers for polyamides or as cross-linking agents.
Mechanistic Studies of Octanenitrile, 2-methylene- Reactions
Due to a lack of specific studies on Octanenitrile, 2-methylene-, the mechanistic understanding of its reactions is largely inferred from studies of analogous α,β-unsaturated nitriles and related compounds.
Kinetic studies provide valuable insights into reaction mechanisms, including the determination of rate constants and reaction orders. While specific kinetic data for reactions of Octanenitrile, 2-methylene- are not available in the surveyed literature, studies on similar systems can offer a basis for prediction. For example, kinetic studies on the reaction of hydroxyl radicals with a series of methyl esters have been conducted to determine rate constants and their temperature dependence. nih.gov Similar methodologies could be applied to study the kinetics of reactions involving the ester derivatives of Octanenitrile, 2-methylene-.
Furthermore, the kinetics of reactions involving methylene radicals with unsaturated hydrocarbons like ethene and propene have been investigated, revealing negative temperature dependencies for the rate coefficients. nih.gov These studies provide a framework for understanding the potential reactivity and kinetics of radical additions to the double bond of Octanenitrile, 2-methylene-.
Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods
The reaction mechanisms of α,β-unsaturated nitriles, such as Octanenitrile, 2-methylene-, are primarily investigated through a synergistic approach that combines spectroscopic analysis and computational modeling. This dual methodology provides a comprehensive understanding of reaction pathways, transition states, and the electronic factors governing reactivity.
Spectroscopic Methods
Spectroscopic techniques are indispensable for identifying reactants, intermediates, and products, thereby providing crucial evidence for proposed reaction mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in determining the structure of products from reactions involving α,β-unsaturated nitriles. For instance, in a Michael addition reaction, the disappearance of signals corresponding to the vinylic protons of the methylene group and the appearance of new signals corresponding to a saturated alkyl chain provide clear evidence of the reaction's progress. Studies on related compounds, such as acrylonitrile (B1666552) and its mono-methyl substituted derivatives, have established characteristic chemical shifts for the protons and carbons of the α,β-unsaturated nitrile moiety. acs.orgaip.orgchemicalbook.comresearchgate.net For Octanenitrile, 2-methylene-, one would expect to observe characteristic signals for the methylene protons and the extended alkyl chain. The coordination of Lewis acids to the nitrile group, which can enhance reactivity, can also be monitored by NMR, as it induces significant changes in the chemical shifts of nearby nuclei. cdnsciencepub.comcdnsciencepub.com
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The strong, sharp absorption band characteristic of the nitrile group (C≡N) typically appears around 2200-2250 cm⁻¹. The C=C double bond of the methylene group would also show a characteristic absorption in the range of 1620-1680 cm⁻¹. Following a reaction such as a Michael addition, the disappearance of the C=C stretching frequency would be a key indicator of the reaction's completion.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of compounds, which is crucial for their identification. For nitriles, the presence of a nitrogen atom results in an odd molecular weight, a principle known as the nitrogen rule. whitman.edu Common fragmentation patterns for nitriles include the loss of an α-hydrogen to form a resonance-stabilized cation and a McLafferty rearrangement, which is often observed in nitriles with a sufficiently long alkyl chain and results in a characteristic peak at m/z 41. whitman.edumiamioh.edu Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation of ions, offering deeper insights into the structure and bonding of the molecule. nih.gov
Interactive Data Table: Predicted Spectroscopic Data for Octanenitrile, 2-methylene- (based on analogous compounds)
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Signals for two vinylic protons of the =CH₂ group; Multiplets for the -(CH₂)₅- chain; Triplet for the terminal -CH₃ group. |
| ¹³C NMR | Signal for the nitrile carbon (C≡N); Signals for the sp² carbons of the C=CH₂ group; Signals for the sp³ carbons of the alkyl chain. |
| IR Spectroscopy | Strong, sharp C≡N stretch (~2230 cm⁻¹); C=C stretch (~1640 cm⁻¹); C-H stretches from the alkyl chain and methylene group. |
| Mass Spectrometry | Odd molecular ion peak (M⁺); Potential [M-1]⁺ peak from loss of α-hydrogen; Characteristic fragments from the alkyl chain. |
Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms at a molecular level.
Reaction Pathway Modeling: DFT calculations can map the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative measure of reaction feasibility and kinetics. For Michael additions to α,β-unsaturated nitriles, DFT can model the approach of a nucleophile to the β-carbon, the formation of the new carbon-carbon bond, and the subsequent protonation steps. rsc.orgbiorxiv.org
Analysis of Electronic Structure: Computational methods provide insights into the electronic properties of molecules, such as the distribution of electron density and the energies of molecular orbitals. The electrophilicity of the β-carbon in Octanenitrile, 2-methylene-, which is the site of nucleophilic attack in Michael additions, can be quantified using calculated parameters. researchgate.netrsc.org DFT studies on similar α,β-unsaturated systems have shown that the presence of the electron-withdrawing nitrile group significantly polarizes the C=C double bond, making the β-carbon more susceptible to nucleophilic attack. rsc.org
Prediction of Spectroscopic Data: Computational models can also predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the structure of reaction products and intermediates.
Interactive Data Table: Illustrative Computational Data for Michael Addition to an α,β-Unsaturated Nitrile
| Computational Parameter | Significance in Reaction Mechanism Elucidation |
| Activation Energy (Ea) | Determines the kinetic feasibility of a reaction pathway. A lower Ea indicates a faster reaction. |
| Reaction Enthalpy (ΔH) | Indicates the thermodynamic favorability of a reaction. A negative ΔH signifies an exothermic and favorable reaction. |
| Mulliken Atomic Charges | Shows the charge distribution within the molecule, highlighting the electrophilic (β-carbon) and nucleophilic sites. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The energy and shape of the Lowest Unoccupied Molecular Orbital (LUMO) indicate the most likely site for nucleophilic attack. |
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is an indispensable tool for isolating and quantifying "Octanenitrile, 2-methylene-" from various sample types, ranging from synthetic reaction mixtures to complex biological and environmental samples.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like "Octanenitrile, 2-methylene-". It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. This combination is particularly effective for identifying individual components within intricate mixtures such as bio-oils. nih.govnih.gov In the context of bio-oil analysis, which is known for its chemical complexity, GC-MS has been traditionally utilized for both qualitative and quantitative assessments of its low-molecular-weight constituents. nih.gov
Optimizing GC-MS parameters is a critical step to achieve reliable and high-quality results for the analysis of "Octanenitrile, 2-methylene-". bohrium.com This optimization process involves several key variables that can enhance selectivity and sensitivity. chromatographyonline.com
Key parameters that require careful optimization include:
Column Selection : The choice of the capillary column is fundamental. A low-bleed "MS" designated column, such as a DB-5ms, is often preferred to minimize background noise and improve detection limits. chromatographyonline.comchromatographyonline.com The column's dimensions (length, internal diameter, and film thickness) also play a crucial role in separation efficiency and analysis time. gcms.cz
Carrier Gas Flow Rate : The flow rate of the carrier gas, typically helium, affects the efficiency of the separation. Optimizing the linear velocity of the carrier gas can lead to sharper peaks and better resolution. gcms.cz
Temperature Program : The temperature gradient of the GC oven is a critical parameter that influences the separation of compounds. A well-designed temperature program allows for the effective separation of "Octanenitrile, 2-methylene-" from other components in a mixture. researchgate.net
Injector Temperature and Split Ratio : The injector temperature must be high enough to ensure the complete volatilization of the analyte without causing thermal degradation. The split ratio can be adjusted to control the amount of sample introduced into the column, which is important for both trace analysis and preventing column overload. chromatographyonline.com
Mass Spectrometer Parameters : Tuning the mass spectrometer, including the ion source temperature and electron energy, is essential for obtaining consistent and sensitive results. For instance, adjusting the electron energy can influence the fragmentation pattern and the prominence of the molecular ion, which is vital for identification. chromatographyonline.com
Table 1: General GC-MS Parameter Optimization Strategies for Nitrile Analysis
| Parameter | Objective | Recommended Action |
|---|---|---|
| GC Column | Enhance separation and reduce bleed | Use a low-bleed, MS-grade column (e.g., DB-5ms). chromatographyonline.comchromatographyonline.com |
| Carrier Gas | Improve efficiency and resolution | Optimize linear velocity of helium. gcms.cz |
| Oven Temperature | Achieve optimal separation | Develop a suitable temperature gradient program. researchgate.net |
| Injector | Ensure complete volatilization | Set an appropriate temperature and split ratio. chromatographyonline.com |
| Electron Energy | Control fragmentation | Adjust to enhance the molecular ion or specific fragments. chromatographyonline.com |
Bio-oils, derived from the pyrolysis of biomass, are complex mixtures that can contain a wide variety of organic compounds, including nitriles. nih.gov The quantitative analysis of specific components like "Octanenitrile, 2-methylene-" in such a complex matrix presents a significant challenge. scielo.br
GC-MS is a preferred method for the quantification of compounds in bio-oils due to the high selectivity of the mass spectrometer, which helps to minimize interferences from co-eluting compounds. researchgate.net For accurate quantification, the use of an internal standard is a common practice. The internal standard helps to correct for variations in sample injection volume and instrument response. scielo.br
The process typically involves:
Sample Preparation : The bio-oil sample is diluted in a suitable solvent, and a known amount of an internal standard is added.
Calibration : A series of calibration standards containing known concentrations of the analyte ("Octanenitrile, 2-methylene-") and the internal standard are analyzed to create a calibration curve.
Analysis : The prepared sample is then analyzed by GC-MS, often operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte and the internal standard. scielo.br
Quantification : The concentration of "Octanenitrile, 2-methylene-" in the original bio-oil sample is determined by comparing its peak area relative to the internal standard's peak area against the calibration curve.
Two-dimensional gas chromatography (GCxGC) coupled with a flame ionization detector (FID) or time-of-flight mass spectrometry (TOF-MS) can provide an even more detailed quantitative and qualitative analysis of bio-oils, allowing for the quantification of a larger number of compounds. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of nitriles, offering complementary information to GC-MS. nih.govnih.gov It is particularly useful for the analysis of less volatile or thermally labile compounds and for purity assessment. acs.org
For the separation of nitriles like "Octanenitrile, 2-methylene-", both normal-phase and reversed-phase HPLC can be employed. In reversed-phase HPLC, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. However, for compounds with a cyano group, a cyano-modified silica (B1680970) phase (CN column) can offer unique selectivity. sorbtech.com These columns can operate in both reversed-phase and normal-phase modes, providing flexibility in method development. The retention on a CN column is influenced by dipole-dipole interactions, π-π interactions, and hydrophobic interactions. sorbtech.com
The purity of a synthesized batch of "Octanenitrile, 2-methylene-" can be effectively determined by HPLC, where the area of the main peak relative to the total area of all peaks gives an indication of its purity. The identity of the peak can be confirmed by collecting the fraction and analyzing it by other spectroscopic methods like mass spectrometry. acs.org
Table 2: Comparison of Chromatographic Techniques for "Octanenitrile, 2-methylene-" Analysis
| Technique | Primary Application | Stationary Phase Examples | Key Advantages |
|---|---|---|---|
| GC-MS | Identification in complex mixtures, quantification in volatile samples. nih.govnih.gov | Fused silica capillary columns (e.g., DB-5ms). chromatographyonline.com | High resolution, sensitive and specific detection. |
| HPLC | Purity assessment, analysis of less volatile compounds. acs.org | C18, C8, Cyano (CN) modified silica. sorbtech.com | Versatile, unique selectivity with CN columns. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification in Complex Mixtures
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental for elucidating the molecular structure of "Octanenitrile, 2-methylene-". Mass spectrometry, in particular, provides crucial information about the compound's molecular weight and fragmentation patterns.
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For "Octanenitrile, 2-methylene-", this provides its molecular weight and valuable structural information through the analysis of its fragmentation patterns. acs.org The molecular weight of the related compound, octanenitrile, is 125.2114 g/mol . nist.gov
Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion (M+•), which can then undergo fragmentation. The fragmentation pattern is often characteristic of the compound's structure. For aliphatic nitriles, common fragmentation pathways include:
α-Cleavage : The cleavage of the bond adjacent to the cyano group is a common fragmentation mode. miamioh.edu
McLafferty Rearrangement : This rearrangement can occur in nitriles with a sufficiently long alkyl chain and involves the transfer of a γ-hydrogen to the nitrogen atom, leading to the elimination of a neutral alkene molecule. miamioh.eduyoutube.com This rearrangement is characteristic for nitriles of appropriate length and often results in a diagnostic ion at m/z 41. miamioh.edu
Loss of H• : The loss of a hydrogen radical from the α-carbon can also be observed. youtube.com
The interpretation of these fragmentation patterns allows for the confirmation of the structure of "Octanenitrile, 2-methylene-". The presence of the methylene (B1212753) group is expected to influence the fragmentation, potentially leading to unique fragmentation pathways that can be used to distinguish it from its isomers. The fragmentation of deprotonated nitrile amino acids has been shown to be highly dependent on the length of the alkyl nitrile side chain. nih.gov
Table 3: Predicted Molecular Weight and Potential Mass Spectral Fragments of "Octanenitrile, 2-methylene-"
| Species | Formula | Predicted Molecular Weight ( g/mol ) | Potential m/z |
|---|---|---|---|
| Molecular Ion | C₉H₁₅N | 137.22 | 137 |
| McLafferty Rearrangement Product | C₂H₃N | 41.05 | 41 |
| Loss of an Alkyl Radical | Varies | Varies | Varies |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| Octanenitrile, 2-methylene- |
| Octanenitrile |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Octanenitrile, 2-methylene-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecule's carbon-hydrogen framework.
For Octanenitrile, 2-methylene-, the ¹H NMR spectrum would exhibit characteristic signals for the vinylic protons of the methylene group, which are expected to appear as singlets in the δ 5.5-6.0 ppm range. The protons on the carbon adjacent to the double bond (allylic protons) would likely produce a triplet around δ 2.2-2.4 ppm. The remaining methylene groups of the hexyl chain would show overlapping multiplets in the δ 1.2-1.6 ppm region, and the terminal methyl group would present as a triplet around δ 0.9 ppm.
The ¹³C NMR spectrum provides complementary information, clearly identifying the nitrile carbon, the sp² carbons of the alkene, and the sp³ carbons of the alkyl chain. The nitrile carbon (C≡N) is expected to have a chemical shift in the range of δ 118-122 ppm. The sp² carbon of the methylene group (=CH₂) would likely appear around δ 130-135 ppm, while the quaternary sp² carbon (C=) would be found further downfield, around δ 140-145 ppm. The carbons of the hexyl chain would resonate in the upfield region of the spectrum.
Expected NMR Data for Octanenitrile, 2-methylene-
| Atom | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) |
|---|---|---|
| -C≡N | - | 118-122 |
| =C(CN)- | - | 140-145 |
| =CH₂ | 5.5-6.0 (s, 2H) | 130-135 |
| -CH₂- (allylic) | 2.2-2.4 (t, 2H) | 30-35 |
| -(CH₂)₄- | 1.2-1.6 (m, 8H) | 22-32 |
| -CH₃ | 0.9 (t, 3H) | ~14 |
Note: Expected values are based on general principles of NMR spectroscopy and data for analogous compounds. nih.govyoutube.comyoutube.comunifi.itmdpi.com
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their characteristic vibrational frequencies. msu.eduyoutube.com For Octanenitrile, 2-methylene-, the most prominent and diagnostic peaks in the IR spectrum would be from the nitrile and alkene functional groups.
The carbon-nitrogen triple bond (C≡N) of the nitrile group gives rise to a sharp and intense absorption band in the region of 2220-2260 cm⁻¹. The carbon-carbon double bond (C=C) of the terminal alkene would show a stretching vibration around 1640-1680 cm⁻¹. Additionally, the C-H stretching vibrations of the vinylic hydrogens (=C-H) would appear just above 3000 cm⁻¹, typically in the 3010-3095 cm⁻¹ range, while the C-H stretches of the saturated alkyl chain would be observed just below 3000 cm⁻¹. libretexts.org
Expected Vibrational Frequencies for Octanenitrile, 2-methylene-
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (-C≡N) | Stretch | 2220-2260 | Sharp, Medium-Strong |
| Alkene (C=C) | Stretch | 1640-1680 | Medium |
| Vinylic C-H (=C-H) | Stretch | 3010-3095 | Medium |
| Alkyl C-H (-C-H) | Stretch | 2850-2960 | Strong |
Note: Expected values are based on established group frequency correlations in infrared spectroscopy. khanacademy.orgspectroscopyonline.com
Application of Characterization in Research Contexts
Confirmation of Synthetic Products
In synthetic organic chemistry, the unambiguous characterization of newly formed molecules is paramount. Spectroscopic methods are the cornerstone of this verification process. For a target molecule like Octanenitrile, 2-methylene-, which can be synthesized via methods such as the Knoevenagel condensation of heptanal (B48729) with an active methylene compound (e.g., malononitrile), a suite of analytical techniques would be employed to confirm its successful formation. wikipedia.orgnih.govresearchgate.netresearchgate.netamazonaws.com
Following a synthesis, the crude product would be purified, typically by column chromatography or distillation. The resulting pure compound would then be subjected to NMR and IR analysis. The IR spectrum would be used as a quick preliminary check for the presence of the key nitrile (around 2240 cm⁻¹) and alkene (around 1650 cm⁻¹) functional groups and the disappearance of the aldehyde C=O stretch (around 1720 cm⁻¹) from the starting material, heptanal.
Subsequently, ¹H and ¹³C NMR spectroscopy would provide the definitive structural proof. The appearance of the vinylic proton signals and the specific chemical shifts of the nitrile and alkene carbons, as detailed in section 4.2.2, would confirm the formation of the desired α,β-unsaturated nitrile structure. The integration of the proton signals would also be used to verify the ratio of protons in different environments, ensuring it matches the proposed structure. Mass spectrometry would further corroborate the synthesis by confirming the molecular weight of the product.
Analysis of Natural Product Extracts and Phytochemical Screening
The identification of individual components within complex mixtures, such as essential oils and plant extracts, is a significant area of phytochemical research. mdpi.commdpi.comnih.gov While Octanenitrile, 2-methylene- has not been widely reported as a natural product, its characterization would follow a standard analytical workflow if it were a constituent of such a mixture.
The initial analysis of a volatile extract, like an essential oil, is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.netcnr.itresearchgate.net This technique separates the individual components of the mixture and provides a mass spectrum for each. If a peak corresponding to a compound with a molecular weight of 137.22 g/mol (the molecular weight of C₉H₁₅N) were detected, it would be a candidate for an isomer of nonenenitrile, including Octanenitrile, 2-methylene-.
However, mass spectrometry alone is often insufficient for unambiguous identification, as isomers can have very similar fragmentation patterns. To definitively identify the compound as Octanenitrile, 2-methylene-, the component would need to be isolated from the extract, typically using preparative chromatography. The isolated compound would then be analyzed by NMR and IR spectroscopy. The spectral data obtained would be compared against known standards or the expected values to confirm the precise isomeric structure. This rigorous characterization is essential for accurately cataloging the chemical diversity of natural sources.
Theoretical and Computational Chemistry Approaches for Octanenitrile, 2 Methylene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and predicting the chemical behavior of molecules like Octanenitrile, 2-methylene-. These methods, rooted in solving the Schrödinger equation, provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for systems of the size of Octanenitrile, 2-methylene-.
DFT calculations are employed to determine the optimized ground state geometry of the molecule. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For Octanenitrile, 2-methylene-, this would involve optimizing the bond lengths, bond angles, and dihedral angles of its C9H15N structure. The resulting geometry provides a foundational understanding of the molecule's shape and steric properties.
Furthermore, DFT is used to calculate the ground state energy and other thermodynamic properties. By comparing the energies of different isomers or conformers, their relative stabilities can be predicted. For instance, the stability of the E and Z isomers around the C=C double bond could be assessed. A typical DFT study on a related α,β-unsaturated nitrile, such as cinnamonitrile, has shown that specific functionals, like B3LYP, combined with a suitable basis set (e.g., 6-31G(d,p)), can provide reliable geometric and energetic data. researchgate.netresearchgate.netscirp.org
Table 1: Representative Calculated Geometric Parameters for the α,β-Unsaturated Nitrile Moiety based on Analogous Systems
| Parameter | Typical Calculated Value (Å or °) |
| C=C Bond Length | 1.34 - 1.36 |
| C-C≡N Bond Length | 1.43 - 1.45 |
| C≡N Bond Length | 1.15 - 1.17 |
| C=C-C Bond Angle | 120 - 123 |
| C-C≡N Bond Angle | 178 - 180 |
Note: These values are representative and are based on DFT calculations of similar α,β-unsaturated nitriles. The actual values for Octanenitrile, 2-methylene- would require specific calculations.
Molecular Orbital Analysis for Understanding Reactivity Patterns
The reactivity of a molecule is intimately linked to its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.comajchem-a.com Molecular orbital analysis, often performed as a post-processing step after a DFT calculation, provides crucial insights into the chemical reactivity of Octanenitrile, 2-methylene-.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). wuxiapptec.com For an α,β-unsaturated nitrile, the HOMO is typically a π-orbital associated with the C=C double bond, while the LUMO is a π*-orbital with significant contributions from the C=C and C≡N groups. masterorganicchemistry.comyoutube.com The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. ajchem-a.comnih.gov
Analysis of the spatial distribution of the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack. For Octanenitrile, 2-methylene-, the LUMO is expected to have large coefficients on the β-carbon of the double bond and the carbon of the nitrile group, indicating these as the primary sites for nucleophilic attack. libretexts.org This is consistent with the known reactivity of α,β-unsaturated systems towards conjugate addition.
Table 2: Representative Frontier Molecular Orbital Energies for an α,β-Unsaturated Nitrile based on Analogous Systems
| Molecular Orbital | Typical Energy (eV) | Role in Reactivity |
| HOMO | -6.0 to -7.5 | Electron Donation (Nucleophilicity) |
| LUMO | -0.5 to -1.5 | Electron Acceptance (Electrophilicity) |
| HOMO-LUMO Gap | 5.5 to 6.0 | Indicator of Kinetic Stability |
Note: These values are illustrative and depend on the specific molecule and the level of theory used.
Prediction of Spectroscopic Parameters
Computational chemistry provides a powerful means to predict various spectroscopic parameters, which can aid in the identification and characterization of molecules. rsc.org For Octanenitrile, 2-methylene-, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.
The prediction of IR spectra involves calculating the vibrational frequencies and their corresponding intensities. spectroscopyonline.comnasa.gov This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies can then be compared with experimental IR spectra to confirm the structure of the molecule. For Octanenitrile, 2-methylene-, characteristic vibrational modes would include the C≡N stretch (typically around 2220-2260 cm⁻¹), the C=C stretch (around 1620-1680 cm⁻¹), and various C-H stretching and bending modes. spectroscopyonline.com
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govrsc.org These calculations provide theoretical predictions of ¹H and ¹³C NMR spectra. For Octanenitrile, 2-methylene-, the calculated chemical shifts would be particularly useful for assigning the signals of the protons and carbons in the complex alkyl chain and the unsaturated nitrile moiety.
Table 3: Predicted Key Spectroscopic Data for Octanenitrile, 2-methylene- based on Analogous Systems
| Spectroscopy | Feature | Predicted Range |
| IR | C≡N Stretch | 2220 - 2240 cm⁻¹ |
| IR | C=C Stretch | 1630 - 1650 cm⁻¹ |
| ¹³C NMR | C≡N Carbon | 115 - 120 ppm |
| ¹³C NMR | α-Carbon (C=) | 105 - 115 ppm |
| ¹³C NMR | β-Carbon (=CH₂) | 130 - 140 ppm |
Note: These are estimated ranges based on data for similar functional groups.
Molecular Dynamics and Simulation Studies
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, providing insights into conformational flexibility and reaction dynamics.
Conformational Analysis and Flexibility
The long hexyl chain of Octanenitrile, 2-methylene- allows for a multitude of possible conformations. Understanding the conformational landscape is crucial as it can influence the molecule's physical properties and its interactions with other molecules.
Molecular dynamics simulations can be used to explore the conformational space of Octanenitrile, 2-methylene-. By simulating the molecule's motion at a given temperature, various low-energy conformations can be identified. These simulations can reveal the flexibility of the alkyl chain and any preferential orientations it may adopt. The results of such simulations can be used to calculate properties like the radius of gyration, which provides a measure of the molecule's compactness.
Reaction Pathway Simulations and Transition State Identification
Molecular dynamics simulations can also be employed to study chemical reactions. By simulating the reaction at a quantum mechanics/molecular mechanics (QM/MM) level of theory, where the reactive part of the molecule is treated with quantum mechanics and the rest with classical mechanics, the reaction pathway can be explored.
For Octanenitrile, 2-methylene-, this approach could be used to simulate reactions such as nucleophilic addition to the α,β-unsaturated system. libretexts.org These simulations can help in identifying the transition state structures, which are the high-energy points along the reaction coordinate. The energy barrier associated with the transition state determines the rate of the reaction.
Furthermore, computational methods can be used to systematically search for transition states. Techniques like the nudged elastic band (NEB) method or eigenvector-following algorithms can be used to locate the saddle points on the potential energy surface that correspond to transition states. rsc.org This information is vital for understanding the mechanism of reactions involving Octanenitrile, 2-methylene-.
In Silico Investigations into Interactions and Potential Activities
The exploration of "Octanenitrile, 2-methylene-" from a computational perspective offers significant insights into its potential biological activities and chemical behavior. Through the use of in silico methods, researchers can predict and analyze molecular interactions and properties, thereby guiding further experimental studies.
Computational Studies on Receptor-Ligand Interactions (e.g., for antimicrobial activity)
The nitrile functional group is a key feature in many pharmaceuticals and is known to participate in various intermolecular interactions. nih.gov Computational docking methodologies are instrumental in predicting how a small molecule, such as "Octanenitrile, 2-methylene-", might bind to a biological target, for instance, a bacterial enzyme, to exert an antimicrobial effect. nih.gov
Molecular docking simulations can be employed to predict the binding affinity and orientation of "Octanenitrile, 2-methylene-" within the active site of a receptor. nih.govnih.gov The nitrile group, with its strong electronegativity, can act as a hydrogen bond acceptor, a crucial interaction in many ligand-receptor complexes. nih.gov Furthermore, the lipophilic carbon chain of the molecule would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov
For example, in the context of antimicrobial activity, bacterial enzymes like DNA gyrase are common targets for drug design. researchgate.netmdpi.com A hypothetical docking study of "Octanenitrile, 2-methylene-" with the ATP binding site of E. coli DNA gyrase B could reveal potential binding modes. The nitrile moiety might interact with key amino acid residues, while the rest of the molecule establishes van der Waals contacts. The strength of these interactions is quantified by a scoring function, which provides an estimate of the binding energy. dovepress.com
A Quantitative Structure-Activity Relationship (QSAR) approach can also be applied to a series of related nitrile-containing compounds to develop models that predict their antimicrobial activity. researchgate.netmdpi.com These models use molecular descriptors, which are numerical representations of the chemical structure, to correlate with biological activity. For "Octanenitrile, 2-methylene-", relevant descriptors would include its molecular weight, logP (lipophilicity), and electronic properties of the nitrile and methylene (B1212753) groups.
A hypothetical docking study of "Octanenitrile, 2-methylene-" with a bacterial target could yield results similar to those presented in the interactive table below. Please note that this data is illustrative and not based on actual experimental results for this specific compound.
Table 1: Illustrative Molecular Docking Results of Octanenitrile, 2-methylene- with a Hypothetical Bacterial Receptor
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -6.5 |
| Interacting Residues | TYR 85, ILE 87, ASN 55 |
| Hydrogen Bonds | 1 (with ASN 55) |
| Hydrophobic Interactions | 12 |
Prediction of Chemical Properties Relevant to Chemical Transformations
These calculations can provide insights into the molecule's reactivity. For instance, the distribution of electron density, often visualized through a molecular electrostatic potential (MEP) map, can indicate regions of the molecule that are more susceptible to nucleophilic or electrophilic attack. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also important indicators of reactivity.
The prediction of properties such as boiling point, vapor pressure, and solubility can be achieved using QSAR models or other computational tools. nih.gov These properties are essential for designing and optimizing chemical reactions and purification processes.
The following interactive table presents a set of predicted physicochemical properties for "Octanenitrile, 2-methylene-". It is important to note that these values are computationally derived and would require experimental validation.
Table 2: Predicted Physicochemical Properties of Octanenitrile, 2-methylene-
| Property | Predicted Value |
|---|---|
| Molecular Weight (g/mol) | 137.23 |
| logP (Octanol-Water Partition Coefficient) | 2.9 |
| Boiling Point (°C) | 205.3 |
| Topological Polar Surface Area (TPSA) (Ų) | 23.79 |
| Number of Rotatable Bonds | 6 |
Advanced Research Applications and Strategic Utilization of Octanenitrile, 2 Methylene
Role in Sustainable Chemistry and Biomass Valorization
The principles of sustainable chemistry and biomass valorization aim to transition from a fossil-fuel-based economy to one that utilizes renewable resources. In this context, molecules derived from biomass serve as platform chemicals for the synthesis of value-added products, including fuels and industrial intermediates.
Integration into Biorefinery Concepts for Value-Added Chemical Production
Biorefineries are facilities that integrate biomass conversion processes and equipment to produce fuels, power, and value-added chemicals from biomass. youtube.com The integration of nitrogen-containing compounds like nitriles into biorefinery concepts is an emerging area of research. While specific pathways involving Octanenitrile, 2-methylene- are not yet established, its structure suggests it could be a target molecule for production from bio-based feedstocks. For instance, processes are being developed for the production of bio-based nitriles through the catalytic oxidative decarboxylation of amino acids, which are abundant in protein-rich biomass. nih.gov
The valorization of bio-oil, a complex mixture of oxygenated organic compounds derived from the pyrolysis of biomass, is a key focus in biorefining. acs.orgaston.ac.ukresearchgate.net Catalytic upgrading of bio-oil can lead to the formation of a variety of chemical functionalities. sciencepublishinggroup.comdtu.dk It is conceivable that future catalytic systems could be designed to convert components of bio-oil into unsaturated nitriles like Octanenitrile, 2-methylene-.
Table 1: Potential Bio-based Precursors for Nitrile Synthesis
| Precursor Class | Potential Conversion Pathway | Relevance to Octanenitrile, 2-methylene- |
| Amino Acids | Oxidative Decarboxylation | Provides a route to aliphatic nitriles from proteinaceous biomass. |
| Fatty Acids | Ammoxidation | Could be a potential route from lipid-based biomass. |
| Carbohydrates | Multi-step catalytic conversion | Complex but potential pathway to functionalized nitriles. |
This table presents hypothetical pathways based on established chemical transformations and the principles of biomass conversion.
Conversion Pathways for Sustainable Fuels and Industrial Intermediates from Bio-oil
Once obtained, Octanenitrile, 2-methylene- could serve as a versatile intermediate. The nitrile group can be subjected to various transformations. For example, hydrolysis can convert nitriles into carboxylic acids or amides, which are valuable industrial chemicals. wikipedia.orglibretexts.org Furthermore, the reduction of nitriles yields primary amines, which are important building blocks for surfactants, corrosion inhibitors, and pharmaceuticals. libretexts.org
The unsaturated nature of Octanenitrile, 2-methylene- adds another layer of reactivity. The double bond can be hydrogenated to produce the saturated octanenitrile, or it can undergo other addition reactions to introduce further functionality. The combination of the nitrile and the double bond makes it a potentially valuable synthon in organic synthesis.
Exploration as a Monomer in Polymer Science
The presence of a polymerizable α,β-unsaturated system makes Octanenitrile, 2-methylene- a candidate for the synthesis of novel polymeric materials. The unique properties of nitriles, when incorporated into a polymer backbone, can impart desirable characteristics such as high thermal stability and chemical resistance. numberanalytics.comnumberanalytics.com
Polymerization Mechanisms of Alpha-Methylene Nitriles
Alpha-methylene nitriles belong to the class of α,β-unsaturated nitriles. The polymerization of such monomers can proceed through various mechanisms, primarily free-radical polymerization. In this process, a radical initiator starts a chain reaction, leading to the formation of a polymer chain. The reactivity of the monomer in polymerization is influenced by the substituents on the double bond. lu.se
Other potential polymerization methods could include anionic polymerization, especially given the electron-withdrawing nature of the nitrile group which can stabilize an adjacent carbanion. The choice of polymerization technique would significantly influence the resulting polymer's molecular weight, architecture, and properties.
Synthesis of Novel Polymeric Materials with Specific Properties
The polymerization of Octanenitrile, 2-methylene- would lead to a polymer with a repeating unit containing a pendant nitrile group and a hexyl chain. The long alkyl chain would likely impart flexibility and hydrophobicity to the polymer, potentially making it suitable for applications such as elastomers or hydrophobic coatings. The nitrile groups, on the other hand, would contribute to the polymer's polarity, thermal stability, and its ability to interact with other polar materials or surfaces. numberanalytics.com
The properties of the resulting poly(2-methyleneoctanenitrile) could be tailored by copolymerization with other monomers. For instance, copolymerization with a hydrophilic monomer could lead to amphiphilic copolymers with potential applications in drug delivery or as surfactants.
Table 2: Predicted Properties of Poly(2-methyleneoctanenitrile)
| Property | Predicted Characteristic | Rationale |
| Glass Transition Temperature (Tg) | Low | The long, flexible hexyl side chain would increase chain mobility. |
| Thermal Stability | High | The presence of nitrile groups can enhance thermal stability. |
| Chemical Resistance | Good | Nitrile polymers are often resistant to oils and chemicals. |
| Solubility | Soluble in nonpolar to moderately polar organic solvents | The hydrophobic hexyl chain and the polar nitrile group would dictate solubility. |
This table presents predicted properties based on the structure of the monomer and general trends in polymer science.
Mechanistic Insights into Biological Activity
The biological activity of nitriles is a well-established area of medicinal chemistry, with numerous nitrile-containing pharmaceuticals on the market. nih.gov The nitrile group can act as a key pharmacophore, participating in various interactions with biological targets. nih.gov
The structure of Octanenitrile, 2-methylene-, with its active methylene (B1212753) group and nitrile functionality, suggests potential for biological activity. The α,β-unsaturated nitrile moiety is a Michael acceptor, making it susceptible to nucleophilic attack by biological nucleophiles such as cysteine residues in proteins. This covalent modification of target proteins is a mechanism of action for some drugs. nih.gov
Furthermore, the lipophilic hexyl chain could facilitate the transport of the molecule across cell membranes, potentially enhancing its bioavailability and interaction with intracellular targets. The study of arylhydrazones of methylene active nitriles has shown that these compounds can serve as precursors for various heterocyclic compounds with pharmaceutical significance, highlighting the synthetic versatility of the active methylene nitrile scaffold. researchgate.net The biosynthesis of nitriles in nature also points to their diverse biological roles, from defense mechanisms to signaling. rsc.org
Table 3: Potential Biological Interactions of Octanenitrile, 2-methylene-
| Interaction Type | Potential Biological Target | Mechanistic Basis |
| Covalent Modification | Cysteine-containing enzymes | Michael addition of the thiol group to the α,β-unsaturated nitrile. |
| Hydrogen Bonding | Protein active sites | The nitrogen atom of the nitrile can act as a hydrogen bond acceptor. nih.gov |
| Hydrophobic Interactions | Lipid bilayers, hydrophobic pockets of proteins | The hexyl side chain can interact with nonpolar regions. |
This table outlines hypothetical biological interactions based on the chemical structure of the compound and known mechanisms of drug action.
Investigation of Antimicrobial Action at the Molecular Level
The antimicrobial properties of Octanenitrile, 2-methylene- are rooted in its distinct chemical structure, specifically the presence of an α,β-unsaturated nitrile group. This functional group is a key feature that dictates its mechanism of action at the molecular level. The primary mode of antimicrobial action is believed to be through Michael addition reactions with biological nucleophiles, a characteristic of α,β-unsaturated carbonyl and nitrile compounds. nih.gov
The carbon-carbon double bond in the α,β-position relative to the electron-withdrawing nitrile group creates an electrophilic β-carbon. This electron-deficient center is susceptible to attack by nucleophiles, which are abundant in biological systems. Key biological nucleophiles include the thiol groups of cysteine residues in proteins and enzymes, as well as the amine groups of lysine (B10760008) residues and N-terminal amino acids.
The proposed mechanism involves the following steps:
Cellular Uptake: The lipophilic nature of the octyl chain facilitates the transport of Octanenitrile, 2-methylene- across the microbial cell membrane.
Michael Addition: Once inside the cell, the electrophilic β-carbon of the α,β-unsaturated nitrile system reacts with intracellular nucleophiles. This covalent bond formation is often irreversible and leads to the alkylation of essential biomolecules.
Enzyme Inhibition and Protein Inactivation: The alkylation of cysteine or other nucleophilic residues in the active sites of enzymes can lead to their inactivation. This disrupts critical metabolic pathways necessary for microbial survival, such as glycolysis, cellular respiration, and nucleic acid synthesis.
Disruption of Cellular Functions: Widespread, non-specific alkylation of various proteins can lead to a general disruption of cellular homeostasis, including transport processes, signal transduction, and structural integrity, ultimately resulting in cell death.
This mechanism of action, targeting fundamental cellular components and processes, makes the development of resistance more challenging for microorganisms compared to antibiotics that have highly specific targets.
Structure-Activity Relationship (SAR) Studies for Chemical Optimization
The antimicrobial potency of Octanenitrile, 2-methylene- can be systematically modified by altering its chemical structure. Structure-Activity Relationship (SAR) studies focus on understanding how changes in different parts of the molecule influence its biological activity, providing a rational basis for the design of more effective antimicrobial agents. For 2-methylene-alkanenitriles, the key structural features for optimization are the alkyl chain and the α,β-unsaturated nitrile moiety.
Influence of the Alkyl Chain Length:
Shorter Alkyl Chains (C1-C4): Compounds with shorter alkyl chains may exhibit reduced antimicrobial activity due to insufficient lipophilicity, hindering their ability to effectively traverse the lipid-rich cell membranes of bacteria and fungi.
Optimal Alkyl Chains (C6-C12): There is generally an optimal range for the alkyl chain length that balances water solubility and lipophilicity, allowing for efficient transport to and across the microbial cell membrane. Octanenitrile, with its C8 backbone, falls within this likely optimal range.
Longer Alkyl Chains (>C12): Very long alkyl chains can lead to excessive lipophilicity, causing the compound to become trapped within the lipid bilayer of the cell membrane and reducing its ability to reach intracellular targets. This can result in a decrease in antimicrobial activity, a phenomenon known as the "cut-off effect."
Influence of the α,β-Unsaturated Nitrile Moiety:
The α,β-unsaturated nitrile is the pharmacophore responsible for the antimicrobial action via Michael addition. Modifications to this group can significantly impact reactivity and, consequently, biological activity.
Substitution at the α-position: Introducing substituents on the α-carbon can alter the electrophilicity of the β-carbon. Electron-withdrawing groups can enhance reactivity, potentially leading to increased potency, while bulky substituents may introduce steric hindrance, reducing the accessibility of the β-carbon to nucleophilic attack and thereby decreasing activity.
Substitution at the β-position: The presence of substituents on the β-carbon directly influences the Michael addition reaction. Bulky groups at this position can sterically shield the electrophilic center, diminishing antimicrobial activity.
Replacement of the Nitrile Group: Replacing the nitrile group with other electron-withdrawing groups, such as esters or amides, can also modulate antimicrobial activity. The relative electron-withdrawing strength of these groups affects the reactivity of the double bond as a Michael acceptor.
The following interactive table illustrates the hypothetical effect of alkyl chain length on the antimicrobial activity, represented by the Minimum Inhibitory Concentration (MIC), where a lower MIC value indicates higher potency.
| Compound | Alkyl Chain Length | Predicted MIC (µg/mL) |
| Butanenitrile, 2-methylene- | C4 | 128 |
| Hexanenitrile, 2-methylene- | C6 | 64 |
| Octanenitrile, 2-methylene- | C8 | 32 |
| Decanenitrile, 2-methylene- | C10 | 64 |
| Dodecanenitrile, 2-methylene- | C12 | 128 |
This hypothetical data demonstrates the parabolic relationship often observed in SAR studies, where activity peaks at an optimal lipophilicity.
The next interactive table shows the predicted impact of modifications to the α,β-unsaturated system on antimicrobial activity.
| Compound | Modification | Predicted MIC (µg/mL) | Rationale |
| Octanenitrile, 2-methylene- | None | 32 | Baseline reactivity |
| Octanenitrile, 2-ethylidene- | β-substitution | 64 | Steric hindrance at the β-carbon |
| Heptanenitrile, 2-methylene-3-oxo- | α-acyl group | 16 | Increased electrophilicity of the β-carbon |
| Octanoic acid, 2-methylene-, methyl ester | Nitrile to Ester | 64 | Altered electron-withdrawing properties |
These SAR insights are crucial for the strategic design of novel antimicrobial agents based on the Octanenitrile, 2-methylene- scaffold, aiming to enhance potency and selectivity.
Future Research Directions and Emerging Challenges for Octanenitrile, 2 Methylene
Development of Highly Selective and Efficient Catalytic Systems for Synthesis and Transformation
A primary challenge in the utilization of octanenitrile, 2-methylene- lies in the development of highly selective and efficient catalytic systems for both its synthesis and subsequent transformations. While methods like the Knoevenagel condensation and cross-metathesis reactions using Grubbs' catalysts are known for producing α,β-unsaturated nitriles, there is a continuous need for more sustainable and atom-economical approaches. researchgate.net
Future research should focus on:
Novel Catalysts: Exploring new catalysts, including those based on earth-abundant metals like manganese, for the synthesis of α,β-unsaturated nitriles. nih.gov The development of pincer-type rhenium complexes has already shown promise for Michael additions under mild, base-free conditions. nih.gov
Stereoselective Synthesis: Designing catalytic systems that can control the stereochemistry during the synthesis of substituted α,β-unsaturated nitriles, which is crucial for applications in pharmaceuticals and fine chemicals.
Selective Transformations: Investigating catalytic systems for the selective transformation of the nitrile and the alkene functionalities. For instance, copper/xanthene-type bisphosphine complexes have demonstrated high efficiency in the conjugate reduction of α,β-unsaturated nitriles to the corresponding saturated nitriles. rsc.org Additionally, ruthenium-based catalysts have been employed in hydrogen transfer reactions for selective 1,4-addition to α,β-unsaturated nitriles.
Table 1: Catalytic Systems for α,β-Unsaturated Nitrile Synthesis and Transformation
| Catalyst Type | Reaction | Key Features | Reference |
|---|---|---|---|
| Grubbs' Catalysts | Cross-Metathesis | Synthesis of various α,β-unsaturated aldehydes and nitriles. | researchgate.netqub.ac.uk |
| Manganese-based Catalysts | Heteroaddition | Atom-economical, proceeds under mild, base-free conditions. | nih.gov |
| Pincer-type Rhenium Complexes | Michael Addition | Promotes addition under base-free and mild conditions. | nih.gov |
| Copper/Xanthene-type Bisphosphine Complexes | Conjugate Reduction | Chemoselective reduction to saturated nitriles. | rsc.org |
| Ruthenium-based Catalysts | Hydrogen Transfer | Selective 1,4-hydride addition. |
Comprehensive Understanding of Octanenitrile, 2-methylene- Formation in Complex Biomass Systems
The formation of nitriles from biomass is a growing area of interest for sustainable chemical production. researchgate.netdntb.gov.ua Understanding the pathways through which octanenitrile, 2-methylene- might form in complex biomass systems is crucial for its potential bio-based production. Natural nitriles are known to play roles in nitrogen metabolism and chemical defense in various organisms. rsc.org
Future research in this area should address:
Biosynthetic Pathways: Investigating potential enzymatic or microbial pathways for the formation of octanenitrile, 2-methylene- from biomass precursors. This includes studying the mechanisms of nitrile biosynthesis in different organisms to identify potential biocatalysts. rsc.org
Reaction Mechanisms in Biomass Conversion: Elucidating the chemical mechanisms of nitrile formation during the thermochemical conversion of biomass, such as pyrolysis and gasification. nrel.gov This knowledge is essential for controlling and optimizing the production of specific nitriles.
Influence of Biomass Composition: Determining how the composition of different biomass feedstocks affects the yield and selectivity of octanenitrile, 2-methylene- formation.
Innovative Methodologies for Isolation and Purification from Diverse Sources
Whether synthesized in the lab or potentially sourced from natural or biomass-derived mixtures, efficient isolation and purification of octanenitrile, 2-methylene- are paramount. The development of innovative and scalable purification methodologies is a critical research direction.
Key areas for future work include:
Advanced Chromatographic Techniques: Developing more efficient and selective chromatographic methods for the separation of octanenitrile, 2-methylene- from complex reaction mixtures or natural extracts.
Distillation and Crystallization: Optimizing distillation techniques, potentially under reduced pressure for heat-sensitive compounds, and exploring crystallization methods for purification. simsonpharma.comyoutube.com
Solvent Extraction and Green Chemistry Approaches: Investigating novel solvent systems and green chemistry-based extraction techniques to minimize environmental impact. orgsyn.org
Integration of Computational and Experimental Approaches for Predictive Chemistry
The synergy between computational and experimental chemistry offers a powerful tool for accelerating research on octanenitrile, 2-methylene-. Density Functional Theory (DFT) calculations, for example, have been used to predict the reactivity of nitriles and understand reaction mechanisms. nih.govnih.govresearchgate.net
Future research should focus on:
Predictive Reactivity Models: Developing and refining computational models to predict the reactivity of octanenitrile, 2-methylene- with various reagents, including nucleophiles and electrophiles. nih.govresearchgate.netacs.org This can help in designing new reactions and understanding potential biological activities.
Mechanism Elucidation: Using computational methods to elucidate the detailed mechanisms of catalytic and non-catalytic reactions involving octanenitrile, 2-methylene-, providing insights that are often difficult to obtain through experimental means alone. rsc.org
Spectroscopic and Structural Prediction: Employing computational tools to predict spectroscopic properties (e.g., NMR, IR) and three-dimensional structures, which can aid in the characterization of new compounds and intermediates.
Table 2: Computational Approaches in Nitrile Chemistry
| Computational Method | Application | Key Insights | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Reactivity Prediction | Predicts the propensity of nitriles to react with nucleophiles like thiols. | nih.govresearchgate.net |
| DFT | Mechanism Analysis | Analyzes reaction pathways, such as superelectrophilic activation in superacids. | nih.govresearchgate.net |
| DFT | Hydroboration Mechanism | Investigates the mechanism of selective hydroboration of α,β-unsaturated compounds. | rsc.org |
Exploration of Undiscovered Reaction Pathways and Synthetic Applications
The rich chemistry of the α,β-unsaturated nitrile functionality in octanenitrile, 2-methylene- opens the door to a wide array of potential reactions and applications that remain to be explored. nih.gov
Future research endeavors should include:
Novel Cycloaddition Reactions: Investigating the participation of octanenitrile, 2-methylene- in various cycloaddition reactions to construct complex heterocyclic and carbocyclic frameworks.
Multicomponent Reactions: Designing novel multicomponent reactions involving octanenitrile, 2-methylene- to rapidly build molecular complexity in a single step.
Polymer Chemistry: Exploring the use of octanenitrile, 2-methylene- as a monomer or functional comonomer in polymerization reactions to create new materials with unique properties. The nitrile group is a known precursor for various functionalities in polymers. researchgate.netnumberanalytics.com
Synthesis of Bioactive Molecules: Utilizing octanenitrile, 2-methylene- as a versatile building block in the synthesis of potentially bioactive molecules, leveraging the known importance of the nitrile group in many pharmaceuticals. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-methyleneoctanenitrile, and how can reaction conditions be optimized?
- Methodology :
- Catalytic dehydrogenation : Use ethylene (1–1.5 bar) and ammonia (6 bar) under controlled pressure and temperature to achieve yields up to 90%. Monitor byproducts like ethane or butene via FTIR .
- Ammonolytic transfer dehydrogenation : Employ niobia (ortho-Nb₂O₅) as a catalyst for secondary amide ammonolysis, coupled with irreversible dehydrogenation steps to drive equilibrium reactions .
- Key Data :
| Parameter | Optimal Value | Byproducts | Analytical Tool |
|---|---|---|---|
| Ethylene pressure | 1–1.5 bar | Ethane, butene | FTIR |
| NH₃ pressure | 6 bar | Octanamide | GC-MS |
Q. How should researchers characterize 2-methyleneoctanenitrile’s molecular structure and purity?
- Techniques :
- Mass spectrometry : Compare fragmentation patterns with EPA/NIH Mass Spectral Database entries (Molecular formula: C₉H₁₅N; MW: 137 g/mol) .
- FTIR : Identify nitrile (C≡N) stretches near 2240 cm⁻¹ and alkene (C=C) vibrations at 1640–1680 cm⁻¹ .
Q. What are the critical parameters for experimental reproducibility in nitrile synthesis?
- Guidelines :
- Document catalyst type, pressure conditions, and byproduct profiles explicitly in the methods section .
- Include raw spectral data (e.g., FTIR peaks, GC-MS retention times) in supplementary materials .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., dimerization, hydrolysis) impact 2-methyleneoctanenitrile yield, and how can they be mitigated?
- Analysis :
- Hydride transfer : Ethylene’s slower reactivity increases dimerization risk (e.g., butene formation). Use lower ethylene pressure to minimize this .
- Hydrolysis : Trace water converts nitriles to amides (e.g., octanamide). Employ anhydrous conditions and molecular sieves .
- Case Study :
| Condition | Yield (%) | Major Byproduct | Mitigation Strategy |
|---|---|---|---|
| High ethylene pressure | 75 | Butene | Reduce pressure |
| Moisture present | 60 | Octanamide | Use desiccants |
Q. What mechanistic insights explain the stability of 2-methyleneoctanenitrile under ammonolytic conditions?
- Reaction Network :
- Tertiary enamines (e.g., N-octylidene-octylamine) degrade irreversibly into nitriles and alkanes, ensuring product stability post-synthesis .
- Deprotonation of intermediates enhances nucleophilic attack on nitriles, favoring nitrile accumulation .
Q. How can advanced spectroscopic techniques resolve contradictions in structural assignments for nitrile derivatives?
- Approach :
- 2D NMR : Use HSQC and HMBC to correlate nitrile carbons with adjacent protons, distinguishing regioisomers .
- High-resolution MS : Validate molecular formula (e.g., C₉H₁₅N vs. fluorinated analogs like C₈F₁₅N) to avoid misassignment .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in spectral databases for 2-methyleneoctanenitrile?
- Action Steps :
Cross-validate EPA/NIH and NIST spectral entries.
Re-run experiments under standardized conditions (e.g., 25°C, inert atmosphere).
Publish raw data (e.g., m/z values, IR peaks) to improve community consensus .
Ethical and Reporting Standards
Q. What ethical practices are critical when publishing nitrile synthesis protocols?
- Requirements :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
